

Nitenpyram: A Technical Review of Its Insecticidal Properties

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Compound of Interest

Compound Name: Nitenpyram

Cat. No.: B044516

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Introduction

Nitenpyram is a first-generation neonicotinoid insecticide widely utilized in agricultural and veterinary applications for the control of sucking insect pests.[1][2] As a neurotoxin, it exhibits high selectivity for the insect central nervous system, ensuring rapid and effective insecticidal action with a comparatively lower risk to mammals.[1][3] This technical guide provides an in-depth review of **Nitenpyram**'s core insecticidal properties, including its mode of action, efficacy against key pests, and the experimental methodologies used for its evaluation.

Chemical Properties

Nitenpyram is a C-nitro compound belonging to the neonicotinoid class. Its chemical structure features a chloropyridinylmethyl group, which is common to many neonicotinoids and crucial for its insecticidal activity. The commercially active form is the (E)-isomer.[4]

- IUPAC Name: (E)-N1-[(6-Chloropyridin-3-yl)methyl]-N1-ethyl-N'-methyl-2-nitroethene-1,1-diamine
- CAS Number: 150824-47-8
- Molecular Formula: C₁₁H₁₅ClN₄O₂
- Molecular Weight: 270.72 g/mol
- Appearance: Pale yellow crystalline solid

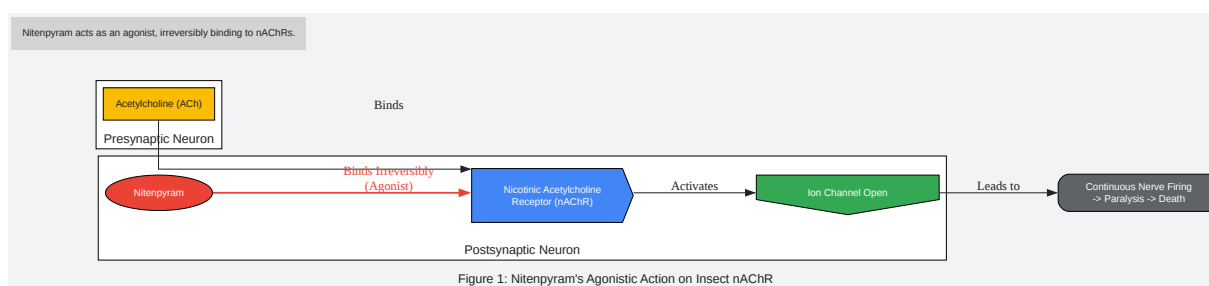
- Solubility: Highly soluble in water

Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nitenpyram functions as a systemic insecticide with both contact and stomach action. Its primary mode of action is the competitive modulation of nicotinic acetylcholine receptors (nAChRs) within the postsynaptic membrane of the insect's central nervous system.

As an agonist, **Nitenpyram** binds irreversibly to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). This binding locks the receptor's ion channel in an open state, permitting an uncontrolled flow of ions. The resulting continuous nerve stimulation and depolarization lead to hyperexcitation, paralysis, and ultimately, the death of the insect.

Nitenpyram demonstrates a significantly higher binding affinity for insect nAChRs compared to their mammalian counterparts, which is a key factor in its selective toxicity.



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Nitenpyram acts as an agonist, irreversibly binding to nAChRs.

Insecticidal Spectrum and Efficacy

Nitenpyram is effective against a broad spectrum of sucking insects in both agricultural and veterinary contexts. Target pests include aphids, whiteflies, thrips, leafhoppers, and jassids on crops like rice, cotton, vegetables, and fruits. It is also widely used for the rapid control of adult flea infestations on cats and dogs.

Quantitative Efficacy Data

The efficacy of an insecticide is commonly expressed by its Lethal Concentration (LC50) or Lethal Dose (LD50). The LC50 represents the concentration of the chemical in a medium that kills 50% of the test population, while the LD50 is the dose required to kill 50% of a population.

Species	Pest/Organism	Bioassay Type	Value	Unit	Reference(s)
Drosophila melanogaster (Fruit Fly)	Adult	24-h exposure	LC50 = 38.07	µg/mL	
Drosophila melanogaster (Fruit Fly)	3rd Instar Larvae	24-h exposure	LC50 = 7.12	µg/mL	
Apis mellifera (Honey Bee)	Adult	Topical	LD50 = 0.138	µg/bee	
Culex quinquefasciatus (Southern House Mosquito)	Larvae	-	LC50 = 0.493	µg/mL	
Eisenia fetida (Earthworm)	Adult	14-day exposure	LC50 = 4.34	mg/kg soil	
Ctenocephalides felis (Cat Flea)	Adult (on dogs)	6-h post-treatment	96.7% Efficacy	%	
Ctenocephalides felis (Cat Flea)	Adult (on cats)	6-h post-treatment	95.2% Efficacy	%	

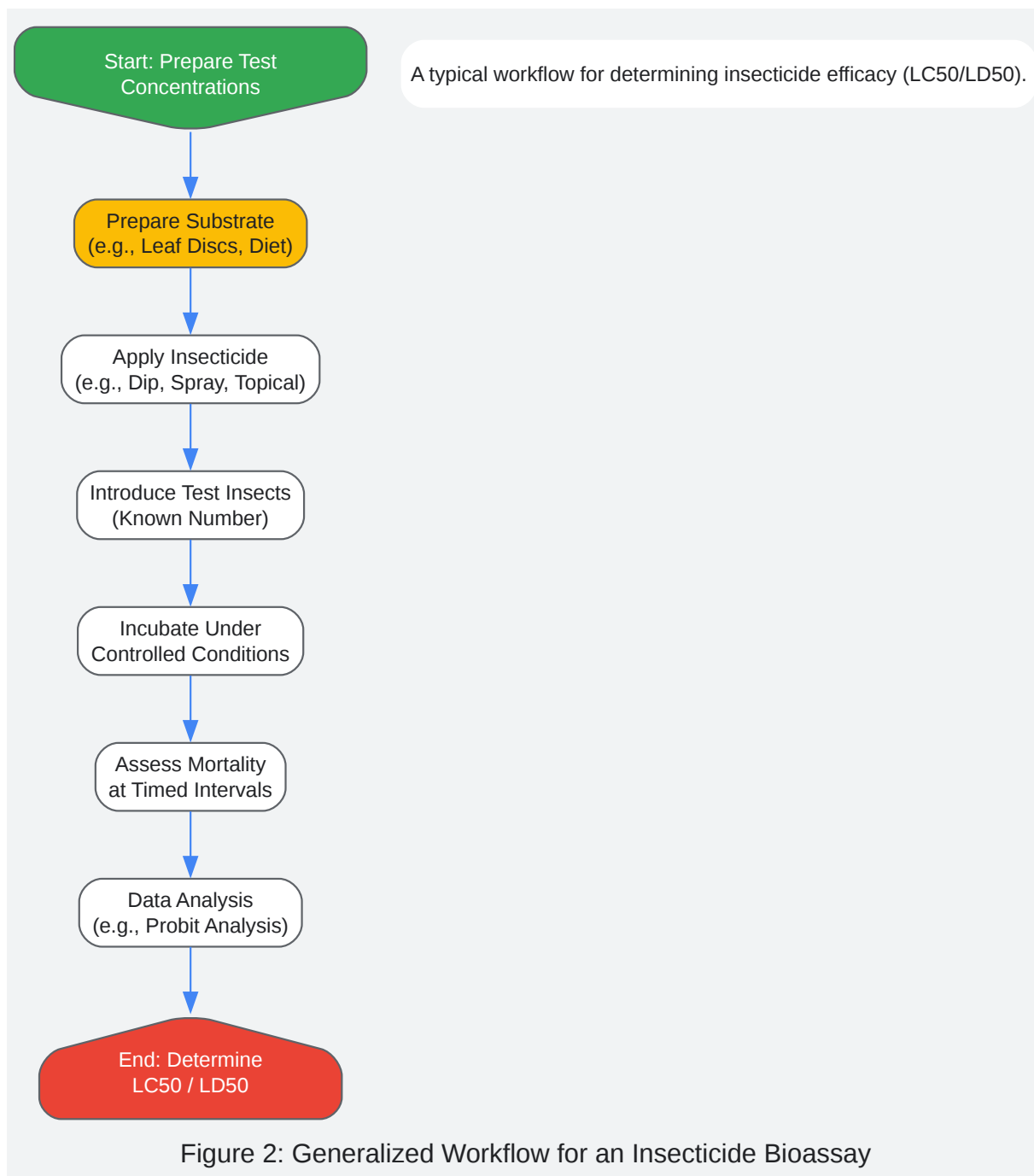
Experimental Protocols: Efficacy Bioassays

Evaluating the toxicity of **Nitenpyram** involves standardized laboratory bioassays. The choice of method depends on the target insect and the intended application.

General Protocol for a Leaf-Dip Bioassay (for Sucking Insects)

This method is common for evaluating insecticides against pests like aphids and whiteflies.

- **Preparation of Test Solutions:** A series of graded concentrations of **Nitenpyram** are prepared using a suitable solvent and surfactant. A control solution (solvent and surfactant only) is also prepared.
- **Host Plant Material:** Leaves from a suitable host plant (e.g., cotton for aphids) are excised.
- **Treatment Application:** Each leaf is individually dipped into a test concentration or the control solution for a standardized period (e.g., 10-20 seconds) and then allowed to air dry.
- **Insect Infestation:** Once dry, the treated leaves are placed in petri dishes or ventilated containers. A known number of test insects (e.g., 20-30 adult aphids) are then transferred onto each leaf.
- **Incubation:** The containers are maintained under controlled environmental conditions (e.g., 25°C, specific humidity and photoperiod).
- **Mortality Assessment:** Mortality is recorded at specific time intervals, typically after 24, 48, and 72 hours. Insects that are unable to move when prodded are considered dead.
- **Data Analysis:** The observed mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its corresponding 95% confidence limits.



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A typical workflow for determining insecticide efficacy (LC50/LD50).

Metabolism

The in-vivo metabolism of **Nitenpyram** is not fully characterized, but it is understood that cytochrome P450 monooxygenases (P450s) play a significant role. In some insect species, the upregulation of P450 genes can lead to increased metabolism of **Nitenpyram** before it reaches its target site, which is a mechanism of resistance.

Interestingly, studies in *Drosophila melanogaster* suggest that metabolism by a specific mitochondrial P450 enzyme (CYP12A5) results in a metabolic product that is more toxic than the parent **Nitenpyram** compound, a process known as bioactivation. In mammals, **Nitenpyram** is absorbed rapidly after oral administration and is also rapidly eliminated, primarily as metabolites in the urine, with a half-life of approximately 3 hours in dogs and 8 hours in cats.

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